Mianserin vs. Mirtazapine: Differential α₁-Adrenoceptor and H₁ Receptor Affinity Quantified by Ki Values
Mianserin demonstrates 14.7-fold greater affinity for α₁-adrenoceptors (Ki = 34 nM) compared to mirtazapine (Ki = 500 nM) [1]. Conversely, mirtazapine exhibits 2.9-fold greater affinity for H₁ histamine receptors (Ki = 0.14 nM) than mianserin (Ki = 0.40 nM) [1]. For 5-HT₂A receptors, mianserin shows 2.3-fold greater affinity (Ki = 7 nM) relative to mirtazapine (Ki = 16 nM) [1]. These differences are derived from human cloned receptor assays.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | α₁: Ki = 34 nM; H₁: Ki = 0.40 nM; 5-HT₂A: Ki = 7 nM; Muscarinic: Ki = 820 nM |
| Comparator Or Baseline | Mirtazapine: α₁: Ki = 500 nM; H₁: Ki = 0.14 nM; 5-HT₂A: Ki = 16 nM; Muscarinic: Ki = 670 nM |
| Quantified Difference | α₁: 14.7-fold higher affinity (mianserin); H₁: 2.9-fold lower affinity (mianserin); 5-HT₂A: 2.3-fold higher affinity (mianserin) |
| Conditions | Human cloned receptor binding assays; Ki values compiled from PDSP Ki database |
Why This Matters
This receptor-level differentiation enables researchers to select mianserin when α₁-adrenoceptor modulation is desired, or mirtazapine when stronger H₁-mediated sedation is required.
- [1] Gillman PK. Table 3: In vitro receptor binding affinities (Ki, nM) of antidepressants. Br J Pharmacol. 2006. View Source
